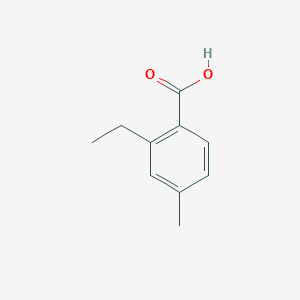

2-Ethyl-4-methylbenzoic acid

Vue d'ensemble

Description

2-Ethyl-4-methylbenzoic acid is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. It has a benzene ring substituted with a carboxyl group (-COOH), an ethyl group (-C2H5), and a methyl group (-CH3) at the 1st, 2nd, and 4th positions respectively .

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves processes such as alkylation, esterification, and other organic reactions . The exact synthesis process can vary depending on the desired product and the starting materials.Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a carboxyl group (-COOH), an ethyl group (-C2H5), and a methyl group (-CH3) attached to it . The exact positions of these substituents on the benzene ring can influence the compound’s physical and chemical properties.Chemical Reactions Analysis

The chemical reactions involving this compound can vary widely depending on the conditions and the reactants involved . For instance, it can undergo reactions typical of carboxylic acids, such as esterification and decarboxylation.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . These properties can include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point.Applications De Recherche Scientifique

Synthesis and Characterization

Efficient Synthesis of Key Acids : A key intermediate for the preparation of repaglinide, an oral hypoglycemic agent, was developed from 2-hydroxy-4-methylbenzoic acid, illustrating the importance of methylbenzoic acid derivatives in synthesizing medically relevant compounds (M. Salman et al., 2002).

Solubility and Solvent Effects : The solubility of 2-amino-3-methylbenzoic acid in various solvents has been studied, which is crucial for the compound's purification. Such research underpins the importance of understanding the physical chemistry properties of methylbenzoic acid derivatives for their application in pharmaceuticals and chemicals (A. Zhu et al., 2019).

Novel Synthesis Methods : The development of novel synthesis methods for compounds starting from 4-methylbenzoic acid demonstrates the ongoing research into efficient production of chemical entities for various uses, including pharmaceuticals and materials science (D. Ding & G. Yan, 2012).

Applications in Health and Environmental Sciences

Cytotoxic Activities : Studies on the cytotoxic activities of derivatives from the fungus Neosartorya pseudofischeri, which include compounds related to methylbenzoic acid, indicate the potential for discovering novel anticancer agents from natural products (A. Eamvijarn et al., 2012).

Environmental Impact of Parabens : Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in consumer products and their environmental impact highlights the relevance of studying such compounds for assessing and mitigating health risks associated with endocrine disruptors (T. Potouridis et al., 2016).

Photodegradation of Parabens : Research into the photodegradation of parabens, including kinetic analysis and by-product identification, provides insight into the environmental fate of these preservatives, which are structurally related to 2-ethyl-4-methylbenzoic acid, and suggests methods for their removal from water sources (M. Gmurek et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds such as benzophenone, indole, and benzimidazole moieties have been used in the development of new antibacterial agents . These compounds have been found to interact with key functional proteins in bacterial cell division, making them potential targets for the growth of novel antibacterial agents .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to inhibit their function, leading to a decrease in bacterial cell division . This interaction could potentially result in changes at the molecular level, affecting the overall function of the target cells.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including the pi3k–akt signaling pathway, mapk signaling pathway, ras signaling pathway, estrogen receptor signaling pathway, and foxo signaling pathway . These pathways play crucial roles in cell division, growth, and survival.

Pharmacokinetics

Most drugs need to cross cell membranes to reach their site of action . This process involves absorption, distribution, and elimination, either by metabolism or excretion . The rate and extent of a drug’s distribution depend on extravasation in tissue, distribution within the particular tissue, and degradation .

Result of Action

Similar compounds have been found to inhibit cellular senescence, decrease the expression of certain proteins, and significantly down-regulate the expression of key targets . These effects could potentially lead to a decrease in bacterial cell division and growth.

Safety and Hazards

Orientations Futures

The future directions for research on 2-Ethyl-4-methylbenzoic acid could involve exploring its potential uses in various fields, such as medicine or materials science . This could involve designing novel compounds based on this compound with improved properties or investigating its interactions with other substances.

Propriétés

IUPAC Name |

2-ethyl-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-6-7(2)4-5-9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJRICKVNUJVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

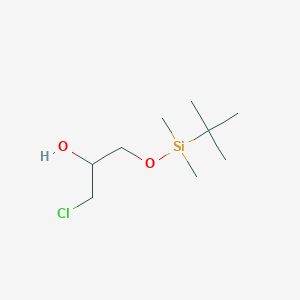

![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B3100447.png)

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)